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Compound of Interest

Compound Name:
5-Bromo-N-methoxy-N,3-

dimethylpicolinamide

CAS No.: 1224604-14-1

Cat. No.: B577815

Get Quote

CAS Number: 1224604-14-1 Molecular Formula: C₉H₁₁BrN₂O₂ Molecular Weight: 259.10 g/mol

[1][2]

Executive Summary: The Dual-Handle Scaffold
5-Bromo-N-methoxy-N,3-dimethylpicolinamide represents a specialized class of

heterocyclic building blocks utilized in high-value medicinal chemistry campaigns.[1] Its

structural utility lies in its orthogonal reactivity profile:

C2-Position (Weinreb Amide): A stabilized acylating agent that permits the controlled

synthesis of ketones without the risk of over-alkylation (formation of tertiary alcohols).

C5-Position (Aryl Bromide): A pre-installed handle for palladium-catalyzed cross-coupling

reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

C3-Position (Methyl Group): Provides steric bulk that restricts bond rotation, often critical for

locking bioactive conformations in kinase inhibitors and GPCR ligands.
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This guide details the synthesis, reactivity logic, and experimental handling of this intermediate,

moving beyond basic properties to application-focused science.

Identity & Physicochemical Profiling
Before integrating this compound into a synthetic route, researchers must account for its

physicochemical behavior.

Property Value / Description Technical Implication

CAS Number 1224604-14-1
Unique identifier for

procurement/indexing.

Appearance Off-white to pale yellow solid

Color changes often indicate

oxidation of trace impurities

(e.g., free amines).

Solubility
Soluble in DCM, THF, EtOAc;

Low in Water

Compatible with standard

organic extraction protocols.

Storage
2–8°C, Inert Atmosphere

(Ar/N₂)

Hygroscopic; moisture can

hydrolyze the amide over long

periods.

pKa (Calc) ~2.5 (Pyridine Nitrogen)

The electron-withdrawing

amide and Br reduce basicity

compared to pyridine.

Synthetic Architecture
The synthesis of CAS 1224604-14-1 typically proceeds via the amidation of 5-bromo-3-

methylpicolinic acid (CAS 886365-43-1).[1]

Mechanistic Insight: The "Ortho-Effect" Challenge
The C3-methyl group creates steric hindrance around the C2-carboxylic acid.[1] Standard

coupling conditions (e.g., EDC/NHS) may be sluggish. The use of highly reactive coupling

agents (HATU) or activation via acid chloride is recommended to drive conversion.

Diagram: Synthesis & Reactivity Flow
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The following diagram illustrates the synthesis of the core and its divergent downstream

applications.

5-Bromo-3-methylpicolinic Acid
(CAS 886365-43-1)

5-Bromo-N-methoxy-N,3-dimethylpicolinamide
(CAS 1224604-14-1)

Amidation

N,O-Dimethylhydroxylamine
+ Coupling Agent (HATU/EDC)

Aryl/Alkyl Ketone
(via Grignard/Lithium)

Nucleophilic Acyl Substitution
(C2 Selectivity)

Biaryl Derivative
(via Suzuki Coupling)

Pd-Catalyzed Cross-Coupling
(C5 Selectivity)

Click to download full resolution via product page

Figure 1: Synthetic workflow from precursor acid to the Weinreb amide and its subsequent

divergent functionalization pathways.

Experimental Protocols
Protocol A: Synthesis via Acid Chloride Activation
Rationale: This method overcomes the steric hindrance of the C3-methyl group more effectively

than mild carbodiimide couplings.

Reagents:

5-Bromo-3-methylpicolinic acid (1.0 equiv)[1]

Oxalyl chloride (1.5 equiv)

DMF (catalytic, 2-3 drops)[1]

N,O-Dimethylhydroxylamine HCl (1.2 equiv)[1]

Triethylamine (3.0 equiv)

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

Activation: Dissolve the picolinic acid in anhydrous DCM under N₂. Cool to 0°C. Add oxalyl

chloride dropwise, followed by catalytic DMF.
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Evolution: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours until gas

evolution ceases (formation of acid chloride).

Concentration: Evaporate volatiles in vacuo to remove excess oxalyl chloride. Redissolve the

crude acid chloride in DCM.

Coupling: In a separate flask, suspend N,O-dimethylhydroxylamine HCl in DCM with

Triethylamine at 0°C.

Addition: Cannulate the acid chloride solution into the amine suspension slowly.

Quench & Workup: Stir at RT for 4 hours. Quench with sat. NaHCO₃. Extract with DCM,

wash with brine, dry over Na₂SO₄.

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Selective Ketone Synthesis (Grignard Reaction)
Rationale: The Weinreb amide prevents the formation of the tetrahedral intermediate collapse

until workup, stopping the reaction at the ketone stage.

Step-by-Step:

Dissolve CAS 1224604-14-1 in anhydrous THF under Argon. Cool to -78°C.[1]

Add Organolithium or Grignard reagent (1.1 equiv) dropwise.

Stir at -78°C for 1 hour. Note: Do not warm significantly, as the pyridine ring can become

susceptible to nucleophilic attack at other positions if the temperature is too high.

Quench with dilute HCl or sat. NH₄Cl at low temperature.

Isolate the resulting ketone.

Applications in Drug Discovery[3][4][5]
1. Kinase Inhibitor Scaffolds
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The 3-methyl group is not merely decorative; it provides a "conformation lock."[1] In many

kinase inhibitors, ortho-substituents force the amide (or resulting ketone) out of planarity with

the pyridine ring, creating a specific 3D vector that fits into hydrophobic pockets (e.g., the

gatekeeper region) of enzymes.

2. Fragment-Based Drug Design (FBDD)
Because the bromine atom allows for late-stage diversification, libraries can be built by:

Synthesizing the Weinreb amide core.[3][4][5][6]

Converting the amide to various ketones (R-groups).[3]

Finally, using the Br-handle to attach a solubilizing tail or a hinge-binding motif via Suzuki

coupling.[1]

Safety & Handling (E-E-A-T)
Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).

Handling: Always handle in a fume hood. The intermediate acid chloride (in Protocol A) is

corrosive and releases HCl/CO gases.

Stability: Stable for months at -20°C. Avoid prolonged exposure to strong acids which can

hydrolyze the amide.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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